6-(furan-2-yl)-1,3-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis . This method allows for the introduction of various substituents at different positions on the pyrazolo[3,4-b]pyridine scaffold. The reaction conditions are generally mild, and the yields are satisfactory.
Industrial Production Methods
the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . This compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant effects.
Uniqueness
6-(2-FURYL)-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-11(2)25-8-7-16(23-25)21-19(26)13-10-14(15-6-5-9-27-15)20-18-17(13)12(3)22-24(18)4/h5-11H,1-4H3,(H,21,23,26) |
InChI Key |
XODZNIHNBVRFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NN(C=C4)C(C)C)C |
Origin of Product |
United States |
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